Diethanolamine palmitate
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Overview
Description
Diethanolamine palmitate is an organic compound formed by the reaction of diethanolamine with palmitic acid. Diethanolamine is a secondary amine and a diol, while palmitic acid is a saturated fatty acid. The resulting compound, this compound, is commonly used in various industrial and cosmetic applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethanolamine palmitate can be synthesized through the reaction of diethanolamine with palmitic acid. The reaction typically involves heating the reactants to facilitate the formation of the amide bond. The optimal reaction temperature is around 110°C, and the reaction is usually carried out for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is often produced using a two-step method. The first step involves the reaction of fatty acid methyl ester with diethanolamine to form the amide. This is followed by a molecular distillation process to purify the product . The use of catalysts, such as sodium methoxide, can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Diethanolamine palmitate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Diethanolamine palmitate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in the formulation of biological buffers and cell culture media.
Medicine: this compound is used in the development of pharmaceutical formulations and drug delivery systems.
Industry: It is a key ingredient in the production of cosmetics, detergents, and personal care products.
Mechanism of Action
The mechanism of action of diethanolamine palmitate involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in emulsification processes, where it helps to stabilize mixtures of oil and water.
Comparison with Similar Compounds
Similar Compounds
Diethanolamine laurate: Formed by the reaction of diethanolamine with lauric acid.
Diethanolamine stearate: Formed by the reaction of diethanolamine with stearic acid.
Triethanolamine palmitate: Formed by the reaction of triethanolamine with palmitic acid.
Uniqueness
Diethanolamine palmitate is unique due to its specific combination of diethanolamine and palmitic acid, which imparts distinct surfactant properties. Compared to similar compounds, it offers a balance of hydrophilic and lipophilic characteristics, making it versatile for various applications.
Properties
CAS No. |
64715-97-5 |
---|---|
Molecular Formula |
C20H43NO4 |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
hexadecanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C16H32O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;6-3-1-5-2-4-7/h2-15H2,1H3,(H,17,18);5-7H,1-4H2 |
InChI Key |
QGLKEWRJAKVENM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO |
Origin of Product |
United States |
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